molecular formula C14H16N2O3S B1351920 Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 590358-29-5

Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1351920
M. Wt: 292.36 g/mol
InChI Key: JECSICNSBPKIRB-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application 1: Synthesis of Heterocyclic Compounds

  • Application Summary : This compound is used as a precursor in the synthesis of biologically active heterocyclic compounds .
  • Methods of Application : The cyano and carbonyl functional groups in the compound react with bidentate reagents to form diverse heterocyclic structures. The active hydrogen on C-2 is involved in condensation and substitution reactions .

Application 2: Pharmaceutical Research

  • Application Summary : Derivatives of the compound are explored for their pharmacological properties, including potential anticancer and anti-inflammatory effects .

Application 3: Material Science

  • Application Summary : Thiophene derivatives, like this compound, are investigated for their use in organic semiconductors and OLEDs .

Application 4: Corrosion Inhibition

  • Application Summary : Thiophene derivatives are used as corrosion inhibitors in industrial applications .

Application 5: Chemotherapeutic Agent Development

  • Application Summary : The compound’s derivatives are being studied for their potential as chemotherapeutic agents .

Application 6: Organic Synthesis

  • Application Summary : The compound is used in organic synthesis to build complex molecules .

Application 7: Synthesis of Spiro[indoline-3,4’-pyridine] Derivatives

  • Application Summary : This compound is used in the synthesis of spiro[indoline-3,4’-pyridine] derivatives, which are of interest due to their potential pharmacological properties .
  • Methods of Application : The compound is treated with 2-(2-oxoindol-3-ylidene)malononitrile under reflux in ethanol in the presence of piperidine .

Application 8: Preparation of N-cyanoacetamides

  • Application Summary : N-cyanoacetamides, derived from compounds like the one , are important precursors for heterocyclic synthesis and have diverse biological activities .
  • Methods of Application : Various substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different conditions to yield N-cyanoacetamide derivatives .

Application 9: Synthesis of Pyrrole Derivatives

  • Application Summary : The compound is involved in the synthesis of pyrrole derivatives, which are valuable in various chemical and pharmaceutical applications .
  • Methods of Application : Ketene dithioacetals derived from the compound are transformed into pyrrole derivatives using formamide .

Application 10: Cyanoacetylation of Amines

  • Application Summary : This process is used to prepare N-cyanoacetamides, which are crucial for synthesizing various heterocyclic compounds with biological activity .
  • Methods of Application : Amines are treated with alkyl cyanoacetates under different conditions to yield N-cyanoacetamide derivatives .
  • Results Summary : The derivatives obtained are used to build organic heterocycles, contributing to the development of chemotherapeutic agents .

Application 11: Synthesis of Heterocycles from Thioamides

  • Application Summary : The compound is involved in synthesizing heterocycles from thioamides, which have diverse biological activities .
  • Methods of Application : Thioamides are reacted with bidentate reagents to form heterocyclic compounds .
  • Results Summary : The reactions yield novel heterocyclic moieties, but specific data on yields and biological activities are not detailed in the source .

Application 12: Development of Organic Semiconductors

  • Application Summary : Derivatives of the compound are researched for their use in organic semiconductors, which are essential for electronic devices .
  • Methods of Application : The compound is incorporated into semiconductor materials to enhance their electronic properties .
  • Results Summary : The incorporation has led to improved performance in electronic devices, although specific data is not mentioned in the source .

properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSICNSBPKIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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